

# Generic Azilsartan Medoxomil Formulations: A Comparative Bioequivalence Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |  |  |
|----------------------|----------------------|-----------|--|--|
| Compound Name:       | Azilsartan Medoxomil |           |  |  |
| Cat. No.:            | B000978              | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of generic **azilsartan medoxomil** formulations against the reference listed drug, Edarbi®. **Azilsartan medoxomil** is an angiotensin II receptor blocker (ARB) used in the management of hypertension. It functions as a prodrug, rapidly hydrolyzed to its active metabolite, azilsartan, upon absorption.[1] The establishment of bioequivalence between generic and innovator products is a critical step in ensuring comparable therapeutic efficacy and safety.

## In-Vivo Bioequivalence: Pharmacokinetic Comparison

The cornerstone of bioequivalence assessment lies in the comparison of key pharmacokinetic (PK) parameters between a test (generic) and a reference formulation. According to regulatory guidelines, bioequivalence is established if the 90% confidence intervals (CI) for the geometric mean ratio of the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) fall within the acceptance range of 80.00% to 125.00%.[1][2][3]

Presented below are data from a single-center, randomized, open-label, two-period crossover study conducted in healthy Chinese subjects, comparing a generic 20 mg azilsartan medoxomil tablet to the reference formulation under both fasting and fed conditions.[3][4]



Table 1: Pharmacokinetic Parameters of Azilsartan (Active Metabolite) Following a Single 20 mg Oral Dose of Azilsartan Medoxomil Under Fasting Conditions

| Parameter        | Test Formulation<br>(Mean ± SD) | Reference<br>Formulation (Mean<br>± SD) | Geometric Mean<br>Ratio (90% CI) |
|------------------|---------------------------------|-----------------------------------------|----------------------------------|
| Cmax (ng/mL)     | 2055.00 ± 438.70                | 2306.67 ± 534.82                        | 89.28% (83.54% -<br>95.42%)[1]   |
| AUC0-t (h·ng/mL) | 15100 ± 3511.19                 | 15800 ± 3642.97                         | 95.57% (90.35% -<br>101.10%)     |
| AUC0-∞ (h·ng/mL) | 15400 ± 3692.29                 | 16200 ± 3784.64                         | 95.06% (89.87% -<br>100.56%)     |
| t½ (h)           | 9.68 ± 1.02                     | 9.76 ± 0.90                             | -                                |
| Tmax (h)         | 2.89 ± 1.38                     | 1.99 ± 0.58                             | -                                |

Data compiled from a study in healthy Chinese subjects.[4]

Table 2: Pharmacokinetic Parameters of Azilsartan (Active Metabolite) Following a Single 20 mg Oral Dose of Azilsartan Medoxomil Under Fed Conditions



| Parameter        | Test Formulation<br>(Mean ± SD) | Reference<br>Formulation (Mean<br>± SD) | Geometric Mean<br>Ratio (90% CI) |
|------------------|---------------------------------|-----------------------------------------|----------------------------------|
| Cmax (ng/mL)     | 2369.83 ± 623.55                | 2426.33 ± 570.01                        | 97.67% (92.22% -<br>103.45%)     |
| AUC0-t (h·ng/mL) | 18500 ± 3832.33                 | 18800 ± 3656.45                         | 98.40% (94.22% -<br>102.77%)     |
| AUC0-∞ (h·ng/mL) | 18900 ± 3923.16                 | 19200 ± 3764.13                         | 98.44% (94.22% -<br>102.84%)     |
| t½ (h)           | 10.11 ± 1.25                    | 10.02 ± 1.22                            | -                                |
| Tmax (h)         | 4.23 ± 1.01                     | 4.13 ± 0.99                             | -                                |

Data compiled from a study in healthy Chinese subjects.[3]

The results from these studies demonstrate that the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ for the test and reference formulations fall within the regulatory acceptance range of 80.00% to 125.00% under both fasting and fed conditions, indicating bioequivalence.[3][4]

#### **In-Vitro Dissolution Studies**

In-vitro dissolution testing is a critical quality control tool and can be indicative of in-vivo performance. **Azilsartan medoxomil** is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, characterized by low solubility and low permeability.[5][6] Enhancing the dissolution rate is a key challenge in formulation development.

Techniques such as the preparation of solid dispersions have been shown to significantly improve the dissolution profile of **azilsartan medoxomil**.[7] The table below illustrates the comparative dissolution of **azilsartan medoxomil** from its pure form, a marketed formulation, and a solid dispersion with methylated  $\beta$ -cyclodextrin (M- $\beta$ -CD).

## Table 3: Comparative In-Vitro Dissolution Profile of Azilsartan Medoxomil Formulations



| Time (minutes) | Pure Drug (%<br>Dissolved) | Marketed<br>Formulation (%<br>Dissolved) | Solid Dispersion<br>with M-β-CD (%<br>Dissolved) |
|----------------|----------------------------|------------------------------------------|--------------------------------------------------|
| 10             | < 20                       | ~ 60                                     | > 80                                             |
| 20             | ~ 25                       | ~ 75                                     | > 90                                             |
| 30             | ~ 30                       | ~ 85                                     | > 95                                             |
| 45             | ~ 35                       | ~ 90                                     | > 98                                             |
| 60             | ~ 40                       | ~ 95                                     | > 99                                             |

Illustrative data compiled from studies on solid dispersions of Azilsartan medoxomil.[1]

Formulations utilizing solid dispersion techniques demonstrate a markedly faster and more complete drug release compared to both the pure drug and the conventional marketed formulation.[1]

### **Experimental Protocols**

The methodologies employed in the bioequivalence assessment of **azilsartan medoxomil** formulations are standardized to ensure data integrity and comparability.

#### In-Vivo Bioequivalence Study Protocol

A typical in-vivo bioequivalence study for azilsartan medoxomil follows a standard design.[1]

- Study Design: A single-center, randomized, open-label, single-dose, two-period, two-sequence, crossover study is the conventional approach.[1][3][8] Both fasting and fed condition studies are recommended by regulatory agencies like the FDA.[8][9]
- Subjects: Healthy adult male and non-pregnant, non-lactating female volunteers are enrolled.[8][9]
- Drug Administration: A single oral dose of the test and reference formulations (e.g., 80 mg azilsartan medoxomil) is administered in each study period, separated by an adequate washout period.[2][8]



- Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose and up to 72 hours post-dose) to characterize the plasma concentration-time profile of azilsartan.[2]
- Analytical Method: The concentration of azilsartan in plasma is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
   [3][4]
- Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, AUC0-t, and AUC0-∞, are calculated from the plasma concentration-time data using non-compartmental methods.[10] Statistical analysis is then performed to determine the 90% confidence intervals for the geometric mean ratios of these parameters.[3]



Click to download full resolution via product page

In-Vivo Bioequivalence Study Workflow



### **In-Vitro Dissolution Study Protocol**

Comparative dissolution testing is performed on multiple dosage units of both the test and reference products.

- Apparatus: USP Apparatus 2 (Paddle) is commonly used.
- Medium: The dissolution medium is specified in resources such as the FDA's Dissolution Methods database.
- Procedure: A specified number of tablets (e.g., 12) of both the test and reference products
  are tested.[8] Samples are withdrawn from the dissolution medium at predetermined time
  intervals and the amount of dissolved drug is quantified using a suitable analytical method,
  such as UV-Vis spectrophotometry.[11]



Click to download full resolution via product page



#### In-Vitro Dissolution Testing Workflow

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. pkheartjournal.com [pkheartjournal.com]
- 8. pharmadesk.com [pharmadesk.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Single-dose pharmacokinetics and safety of azilsartan medoxomil in children and adolescents with hypertension as compared to healthy adults | springermedizin.de [springermedizin.de]
- 11. iajps.com [iajps.com]
- To cite this document: BenchChem. [Generic Azilsartan Medoxomil Formulations: A Comparative Bioequivalence Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b000978#bioequivalence-studies-of-generic-azilsartan-medoxomil-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com